An In-depth Technical Guide to 1-fluoro-4-(prop-2-en-1-yloxy)benzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-fluoro-4-(prop-2-en-1-yloxy)benzene: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, a versatile fluorinated building block of significant interest to researchers in medicinal chemistry and materials science.
Core Chemical Identity and Physicochemical Properties
1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 4-allyloxyphenyl fluoride, is an aromatic ether distinguished by a fluorine substituent on the phenyl ring and an allyloxy functional group. These features make it a valuable scaffold for introducing fluorine and a reactive allyl handle into more complex molecules.[1]
Chemical Identifiers
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IUPAC Name: 1-fluoro-4-(prop-2-en-1-yloxy)benzene[2]
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Synonyms: 1-(allyloxy)-4-fluorobenzene, 3-(4-fluorophenoxy)propene, allyl 4-fluorophenyl ether[2]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 152.16 g/mol | [1][2] |
| Monoisotopic Mass | 152.063743068 Da | [2] |
| Appearance | Not specified (often a liquid at RT) | - |
| Purity | Min. 95% (as commercially available) | [1] |
| InChI | InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | [2] |
| SMILES | C=CCOC1=CC=C(C=C1)F | [2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the structure and purity of 1-fluoro-4-(prop-2-en-1-yloxy)benzene. While a specific, unified experimental dataset is not publicly available, the expected spectral features can be predicted based on the known chemical shifts of its constituent functional groups. The data for the closely related alkyne analogue, 1-fluoro-4-(prop-2-yn-1-yloxy)benzene, provides a useful comparison. For this alkyne analogue, ¹H NMR shows aromatic protons around 6.97 ppm, the methylene protons of the propargyl group at 4.66 ppm, and the acetylenic proton at 2.52 ppm. The ¹³C NMR shows characteristic peaks for the fluorinated aromatic ring and the alkyne carbons.[3]
For the target molecule, 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the key distinguishing features would be the signals corresponding to the vinyl protons of the allyl group in the ¹H NMR spectrum (typically between 5.2 and 6.1 ppm) and the corresponding sp² carbon signals in the ¹³C NMR spectrum.
Synthesis and Reactivity
Synthesis: The Williamson Ether Synthesis
A robust and widely adopted method for preparing aryl ethers such as 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the Williamson ether synthesis.[4][5][6] This reaction proceeds via an Sₙ2 mechanism where a phenoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide.[6][7][8]
Representative Protocol: Synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene
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Deprotonation: To a stirred solution of 4-fluorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
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Phenoxide Formation: Allow the suspension to stir at room temperature for 20-30 minutes to ensure the complete formation of the potassium 4-fluorophenoxide salt. The causality here is that the basic carbonate deprotonates the acidic phenolic hydroxyl group, generating the potent phenoxide nucleophile required for the subsequent Sₙ2 attack.
-
Nucleophilic Attack: Slowly add allyl bromide (1.1 eq.) to the reaction mixture.
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Reaction: Heat the mixture to reflux (for acetone, ~56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. The elevated temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in an organic solvent like diethyl ether, wash with water and brine to remove any remaining salts and unreacted phenoxide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by vacuum distillation or flash column chromatography if necessary.
Caption: General workflow for the Williamson ether synthesis.
Key Reactivity: The Aromatic Claisen Rearrangement
The presence of the allyl ether moiety makes this compound susceptible to the Claisen rearrangement, a powerful[9][9]-sigmatropic rearrangement that forms a new carbon-carbon bond.[10][11][12] Upon heating, 1-fluoro-4-(prop-2-en-1-yloxy)benzene will rearrange to form 2-allyl-4-fluorophenol. This reaction is intramolecular and proceeds through a concerted, cyclic transition state.[10]
The reaction provides a strategic pathway to introduce an allyl group ortho to the hydroxyl group, a common structural motif in natural products and pharmaceutical agents.
Caption: The Claisen rearrangement of the title compound.
Applications in Drug Discovery and Materials Science
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The fluorine atom in 1-fluoro-4-(prop-2-en-1-yloxy)benzene imparts several advantageous properties:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.
-
Modulation of Physicochemical Properties: The presence of fluorine can alter a molecule's lipophilicity and pKa, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
The allyloxy group serves as a versatile synthetic handle, allowing for a wide range of subsequent chemical modifications, including:
-
Cross-coupling reactions
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Addition reactions across the double bond
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Polymerization
This dual functionality makes 1-fluoro-4-(prop-2-en-1-yloxy)benzene a valuable building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs and for the synthesis of advanced polymers and materials.
Safety and Handling
Based on available safety data, 1-fluoro-4-(prop-2-en-1-yloxy)benzene is classified with the following hazards:
GHS Hazard Statements [2]
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H227: Combustible liquid
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Handling Precautions
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Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
References
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Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). SUPPORTING INFORMATION Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. Retrieved March 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. PubChem. Retrieved March 11, 2026, from [Link]
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Dolbier, W. R. (2005). 5.1.5.2. Aliphatic Claisen Rearrangements. Science of Synthesis, 2005/1, 649-689. Retrieved March 11, 2026, from [Link]
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Wikipedia contributors. (n.d.). Claisen rearrangement. Wikipedia. Retrieved March 11, 2026, from [Link]
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Université du Luxembourg. (n.d.). 1-fluoro-4-(prop-2-en-1-yloxy)benzene. PubChemLite. Retrieved March 11, 2026, from [Link]
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Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved March 11, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 11, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 11, 2026, from [Link]
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Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved March 11, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved March 11, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved March 11, 2026, from [Link]
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